molecular formula C10H8OS2 B1598315 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde CAS No. 32358-94-4

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde

Cat. No. B1598315
CAS RN: 32358-94-4
M. Wt: 208.3 g/mol
InChI Key: HLFSBWRCOPCECM-UHFFFAOYSA-N
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Description

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It is a yellowish powder that is soluble in organic solvents like ethanol, chloroform, and dichloromethane. This compound has gained significant attention due to its potential applications in scientific research, especially in the field of organic synthesis and materials science.

Scientific Research Applications

Derivative Synthesis and Chemical Reactions

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde and its derivatives are primarily utilized in various chemical synthesis processes. For instance, derivatives of thiophene, including compounds related to 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde, have been synthesized for further chemical reactions (Shvedov et al., 1973). Similar compounds have been used in the anodic methoxylation of thiophenes, yielding isomeric mixtures and other side-chain oxidation products (Yoshida et al., 1991).

Pharmaceutical Research

In pharmaceutical research, thiophene-2-carbaldehyde-based compounds have been synthesized and evaluated for their potential medicinal properties. A study on novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives, which begin with thiophene-2-carbaldehyde, showed promising antileishmanial activity against Leishmania major (Sadat-Ebrahimi et al., 2019).

Material Science and Chemical Properties

In material science, compounds based on thiophene-2-carbaldehyde, such as those related to 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde, have been investigated for their physicochemical properties. For example, thiophene-substituted bis(5,4-d)thiazoles were synthesized to explore the relationship between structure and properties like UV-Vis and fluorescence (Tokárová et al., 2018).

Photochemical Applications

Photochemical synthesis using thiophene-2-carbaldehyde derivatives has been explored, with irradiation leading to various phenyl derivatives (Antonioletti et al., 1986). Such research underlines the potential of these compounds in photochemistry and synthesis.

Chemical Synthesis and Reaction Studies

Further studies in chemical synthesis involve reactions of thiophene-2-carbaldehyde with alkylethynylmagnesium halides, leading to acetylenic alcohols and ketones (Nakhmanovich et al., 1970). Additionally, reactions with propane-1-thiol and chloromethylation have been explored (Papernaya et al., 2009).

properties

IUPAC Name

5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS2/c1-7-2-4-9(12-7)10-5-3-8(6-11)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSBWRCOPCECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407271
Record name 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde

CAS RN

32358-94-4
Record name 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde
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Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere 25 mL of 2.6M solution of n-butyllithium in hexane was added to a stirred, cold (-78° C.) solution of 9.8 grams (0.058 mole) of 2,2'-bithiophene in 150 mL of tetrahydrofuran. After addition, the mixture was stirred at -78° C. for 15 minutes and then was allowed to warm to 0° C. and stirred at this temperature for one hour. Dimethyl sulfate (5.8 mL, 0.061 mole) was added, and the mixture was allowed to warm to room temperature and stir for approximately 16 hours. This mixture was cooled to -78° C., and 25 mL of 2.6M solution of n-butyllithium was added. The reaction mixture was stirred at -78° C. for fifteen minutes and was then allowed to warm to 0° C. and stirred for one hour. While maintaining a temperature of 0° C., 5.3 mL (0.068 mole) of N,N-dimethylformamide was added. After addition, the mixture was allowed to warm to room temperature and stir for two hours. The mixture was quenched with 180 mL of 10% hydrochloric acid. After stirring for 20 minutes, the organic phase was removed and diluted with diethyl ether. The aqueous phase was retained. This organic phase was washed with 10% hydrochloric acid and an aqueous solution saturated with sodium chloride. The aqueous phase from above was extracted with chloroform. This extract was washed with an aqueous solution saturated with sodium chloride and then combined with the washed organic phase. This organic mixture was dried over anhydrous magnesium sulfate and filtered. The filtrate was evaporated under reduced pressure leaving an oil. This oil was purified by column chromatography on silica gel to yield 16.0 grams of 5-formyl-5'-methyl [2,2'-bithienyl] as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Ullman, JW Brown, ME Foster, F Léonard… - Inorganic …, 2016 - ACS Publications
As the world transitions from fossil fuels to clean energy sources in the coming decades, many technological challenges will require chemists and material scientists to develop new …
Number of citations: 76 pubs.acs.org

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